![molecular formula C16H16BrCl2NO4S B2677986 2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide CAS No. 2249324-35-2](/img/structure/B2677986.png)
2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide
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Overview
Description
2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The starting materials often include brominated and chlorinated benzene derivatives, which undergo sulfonation and subsequent substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or dehalogenated compounds.
Scientific Research Applications
2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4,5-dichlorobenzene-1-sulfonamide
- 4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide
- 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide
Uniqueness
2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide is unique due to the combination of bromine, chlorine, and methoxy groups in its structure
Biological Activity
2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide is a sulfonamide compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and research findings relevant to its biological activity.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a brominated and dichlorinated benzene ring. Its structure can be represented as follows:
Key Structural Characteristics
- Bromine and Chlorine Substituents : Enhance lipophilicity and potentially influence biological interactions.
- Dimethoxyphenyl Group : May contribute to the compound's ability to interact with various biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that sulfonamides exhibit broad-spectrum antimicrobial properties. The presence of halogen atoms (bromine and chlorine) in the structure may enhance these effects. Studies have shown that related compounds demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound | Activity | Reference |
---|---|---|
This compound | Antibacterial | |
Related Sulfonamides | IC50 < 100 µM against various bacteria |
Anticancer Activity
Some studies suggest that compounds similar to this compound possess anticancer properties. For instance, analogs have shown cytotoxic effects against various cancer cell lines, indicating potential utility in oncology.
Case Studies and Research Findings
- Study on Antibacterial Properties : A study assessing the antibacterial efficacy of sulfonamides found that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups was essential for enhancing activity.
- Anticancer Efficacy : In vitro studies demonstrated that derivatives of sulfonamides showed potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Molecular Dynamics Simulations : Recent computational studies using molecular dynamics simulations indicated that the binding affinity of this compound to target proteins is influenced by its halogen substituents. This suggests a rational basis for optimizing its structure for enhanced biological activity.
Properties
IUPAC Name |
2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrCl2NO4S/c1-23-14-4-3-10(7-15(14)24-2)5-6-20-25(21,22)16-9-13(19)12(18)8-11(16)17/h3-4,7-9,20H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXJDUNFVOCFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrCl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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